Pterocarpine

Description

Overview of Pterocarpine within Isoflavonoid (B1168493) Chemistry

This compound is a naturally occurring organic compound classified as a pterocarpan (B192222), a derivative of isoflavonoids. wikipedia.org Pterocarpans are characterized by a tetracyclic ring system described as a benzo-pyrano-furano-benzene, which is formed by the coupling of the B ring to the 4-one position of the isoflavonoid precursor. wikipedia.org The fundamental ring system of pterocarpans is the 6H- ontosight.aibenzofuro[3,2-c]chromene skeleton. wikipedia.org

This compound belongs to a significant class of isoflavonoid phytoalexins, which are antimicrobial compounds produced by plants in response to stress. google.com It is structurally related to other pterocarpans such as homopterocarpin (B190395), maackiain, and pisatin. ontosight.ainatuurtijdschriften.nl The biosynthesis of this compound involves several enzymatic steps, including the action of isoflavone (B191592) 2'-hydroxylase and 2'-hydroxyisoflavone reductase, which are key enzymes in the formation of pterocarpan phytoalexins like medicarpin (B1676140) and maackiain. qmul.ac.ukgenome.jp The final step in pterocarpan biosynthesis is a crucial ring closure reaction catalyzed by pterocarpan synthase, which determines the stereochemistry of the molecule. nih.gov

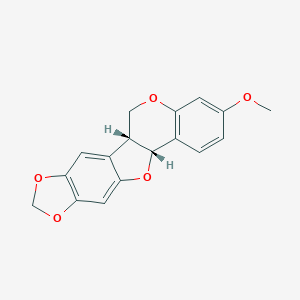

The chemical structure of this compound is characterized by a cis-fusion between the chroman and benzofuran (B130515) rings, a feature common to most natural pterocarpans. researchgate.net Its molecular formula is C17H14O5. naturalproducts.net

Historical Perspectives on this compound Research

The history of this compound research is intertwined with the broader study of natural products and phytoalexins. Early investigations into the chemical constituents of plants in the Pterocarpus genus led to the isolation and identification of this compound and related compounds. readingroo.msijrpp.com For instance, research on the heartwood of Pterocarpus indicus revealed the presence of this compound and homopterocarpin. ontosight.ainaturalproducts.net

The structural elucidation of this compound and other pterocarpans was a significant focus of organic chemists in the mid-20th century. acs.org The total synthesis of (±)-pterocarpin was a notable achievement, confirming its proposed structure. researchgate.netrsc.org These synthetic efforts were crucial for verifying the structures of natural pterocarpans and for enabling further biological studies. researchgate.net

The recognition of pterocarpans as phytoalexins in the 1970s marked a pivotal point in this compound research. google.comtandfonline.com This discovery shifted the focus towards understanding their role in plant defense mechanisms and their potential applications as antimicrobial agents. natuurtijdschriften.nlcapes.gov.br More recent research has continued to explore the biosynthesis, biological activities, and potential for chemical synthesis of this compound and its analogs. nih.govresearchgate.netbiorxiv.org

Significance of this compound in Natural Product Research

This compound holds considerable significance in natural product research due to its role as a phytoalexin and its diverse biological activities. Phytoalexins are crucial for plant disease resistance, and this compound is a key defensive compound in many leguminous plants. google.comresearchgate.net Its production is induced in response to fungal or bacterial attack, helping to protect the plant from infection. capes.gov.brcymitquimica.com

The biological activities of this compound and other pterocarpans have attracted significant attention from pharmacologists and medicinal chemists. Research has demonstrated that these compounds possess a range of properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. researchgate.netnih.gov This has led to the exploration of pterocarpans as potential lead compounds for the development of new drugs. researchgate.netijpsjournal.com

Furthermore, the unique chemical structure and stereochemistry of this compound make it an interesting target for synthetic chemists. researchgate.netresearchgate.net The development of efficient synthetic routes to this compound and its derivatives is important for structure-activity relationship studies and for providing access to larger quantities of these compounds for further investigation. researchgate.netthieme-connect.com The study of this compound biosynthesis also provides insights into the complex enzymatic pathways that lead to the vast diversity of natural products. nih.govbiorxiv.orgcapes.gov.br

Interactive Data Tables

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Pterocarpus indicus | Fabaceae | Heartwood ontosight.ai |

| Pterocarpus santalinus | Fabaceae | Heartwood ijrpp.com |

| Pterocarpus mildbraedii | Fabaceae | Stem Bark chemsociety.org.ng |

| Trifolium pratense (Red Clover) | Fabaceae | Seedlings capes.gov.br |

| Melilotus alba (White Sweet Clover) | Fabaceae | - capes.gov.br |

| Pongamia pinnata | Fabaceae | Roots naturalproducts.net |

Structure

3D Structure

Properties

IUPAC Name |

(1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6,12,17H,7-8H2,1H3/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZYAUCOYZKLMA-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-97-0 | |

| Record name | Pterocarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterocarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTEROCARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ7T2XO0S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Botanical Sources of Pterocarpine

Plant Families and Genera Containing Pterocarpine

This compound has been identified in a variety of plant species, primarily within the Fabaceae family. cymitquimica.com This large and diverse family of flowering plants is a significant source of this particular isoflavonoid (B1168493).

Within the Fabaceae family, several genera are known to produce this compound. The genus Pterocarpus is a prominent source, with species such as Pterocarpus indicus, Pterocarpus erinaceus, and Pterocarpus marsupium all reported to contain this compound. economie.gouv.fr For instance, the wood of Pterocarpus indicus is a known source of this compound. economie.gouv.fr Another important genus is Sophora, which includes various species that synthesize this compound. The genus Glycyrrhiza, which includes licorice (Glycyrrhiza glabra), is also a member of the Fabaceae family and is recognized for its rich and diverse chemical composition, which includes various flavonoids. nih.gov

The following interactive table provides a summary of selected plant species within the Fabaceae family that are known sources of this compound.

| Family | Genus | Species | Common Name |

| Fabaceae | Pterocarpus | P. indicus | Narra |

| Fabaceae | Pterocarpus | P. erinaceus | African Rosewood |

| Fabaceae | Pterocarpus | P. marsupium | Indian Kino Tree |

| Fabaceae | Sophora | - | - |

| Fabaceae | Glycyrrhiza | G. glabra | Licorice |

Geographic Distribution of this compound-Producing Flora

The plants that produce this compound are found across various regions of the globe, reflecting the widespread distribution of the Fabaceae family. For example, Pterocarpus marsupium is commonly found in the hilly regions of central and peninsular India. researchgate.net Pterocarpus indicus is native to southeastern Asia, northern Australasia, and the western Pacific Ocean islands. Pterocarpus erinaceus is found in the Sahelian region of West Africa. The Glycyrrhiza genus has a broad distribution across Eurasia, northern Africa, and western Asia. nih.gov The wide geographical range of these plant species means that this compound is a component of diverse ecosystems.

Tissue-Specific Localization of this compound within Plants

The accumulation of secondary metabolites like this compound is often localized to specific tissues within a plant, where they perform specialized functions. Research indicates that phenolic compounds, the class to which this compound belongs, are frequently found in protective and conductive tissues. mdpi.com For example, in many plants, flavonoids accumulate in the epidermal layers of leaves and in the cell walls of conductive tissues like xylem and phloem. mdpi.com

Specifically, in this compound-producing plants, the compound is often concentrated in the heartwood and bark. For instance, the heartwood of Pterocarpus marsupium is a rich source of flavonoids. economie.gouv.fr In Pterocarpus indicus, this compound is found in the wood. economie.gouv.fr This localization suggests a role in protecting the plant from decay and pathogens. The distribution can be influenced by the developmental stage of the plant and environmental cues.

Environmental and Genetic Factors Influencing this compound Accumulation in Plants

The production and accumulation of this compound in plants are influenced by a combination of genetic and environmental factors. thewonderofscience.comnih.gov Genetically, the biosynthetic pathways leading to the formation of isoflavonoids are controlled by a complex network of genes. nih.gov The expression of these genes determines the plant's inherent capacity to produce this compound.

Environmentally, various stressors can significantly impact the accumulation of secondary metabolites. frontiersin.org Factors such as light exposure, temperature, water availability, and nutrient levels can all play a role. mdpi.com For example, exposure to UV light and drought conditions have been shown to increase the production of certain flavonoids in some plant species as a protective mechanism. frontiersin.orgmdpi.com The synthesis and accumulation of these compounds are part of the plant's defense response to both biotic and abiotic stresses. frontiersin.org Therefore, the concentration of this compound in a given plant can vary depending on its genetic makeup and the specific environmental conditions it experiences. nih.gov

Biosynthesis and Biotransformation of Pterocarpine

Phenylpropanoid Pathway Precursors

The journey to pterocarpine begins with the aromatic amino acid L-phenylalanine, derived from the shikimate pathway. wikipedia.orgnih.gov The phenylpropanoid pathway is a central route in plant metabolism, responsible for synthesizing thousands of secondary metabolites. nih.govresearchgate.net The initial and committing step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . nih.gov

Following this, a series of enzymatic hydroxylations and methylations occur. Cinnamic acid is hydroxylated to form p-coumaric acid. wikipedia.org This molecule is then activated by the attachment of a coenzyme A (CoA) molecule, yielding 4-coumaroyl-CoA . wikipedia.orgnih.gov This activated thioester, 4-coumaroyl-CoA, stands as a critical branch-point intermediate, serving as the direct precursor for the biosynthesis of numerous classes of natural products, including flavonoids and isoflavonoids. encyclopedia.pubwikipedia.org

Flavonoid and Isoflavonoid (B1168493) Biosynthesis Pathways

From 4-coumaroyl-CoA, the pathway proceeds to the synthesis of the core isoflavonoid structure. The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. encyclopedia.pub This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756), naringenin. Naringenin is a central intermediate from which the pathway branches to various flavonoid classes or, crucially for this compound synthesis, to the isoflavonoids. frontiersin.org

The committed step in isoflavonoid biosynthesis is catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450-dependent monooxygenase. frontiersin.orgnih.gov IFS acts on flavanone intermediates like naringenin or liquiritigenin, catalyzing an aryl migration of the B-ring from the C-2 position to the C-3 position of the heterocyclic C-ring. frontiersin.org This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgfrontiersin.org

The subsequent step is a dehydration reaction facilitated by 2-hydroxyisoflavanone dehydratase (HID) . frontiersin.orgresearchgate.net This enzyme catalyzes the elimination of a water molecule from the 2-hydroxyisoflavanone to create the double bond characteristic of the isoflavone skeleton, yielding core isoflavones such as daidzein (B1669772) and genistein. frontiersin.orgresearchgate.net The specificity of HID can vary between plant species, reflecting the types of isoflavones they produce. researchgate.net

The formation of the distinctive tetracyclic pterocarpan (B192222) ring system is the final key stage. The isoflavone undergoes a series of reductions. First, isoflavone reductase (IFR) reduces the double bond in the C-ring to produce an isoflavanone (B1217009). nih.gov This is followed by another reduction, catalyzed by vestitone reductase (VR) , to yield a 2'-hydroxyisoflavanol. nih.gov

The final and crucial ring closure is catalyzed by pterocarpan synthase (PTS) , also known as 2'-hydroxyisoflavanol 4,2'-dehydratase. nih.govnih.gov This enzyme was long considered a "missing link" in the pathway. nih.gov Research has revealed that PTS is a dirigent domain-containing protein that possesses enzymatic activity, specifically catalyzing the dehydration between the hydroxyl groups at C-4 and C-2' of the isoflavanol precursor. nih.govnih.gov This intramolecular cyclization forms the dihydrofuran ring (the fourth ring), completing the 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton characteristic of all pterocarpans. nih.govwikipedia.org

The biological activity of pterocarpans is often dependent on their stereochemistry at the 6a and 11a positions. nih.govnih.gov The biosynthesis is highly stereospecific. The stereochemistry of the final pterocarpan product, whether it is a (-)-pterocarpan (6aR,11aR configuration) or a (+)-pterocarpan (6aS,11aS configuration), is determined during the enzymatic reduction and cyclization steps. nih.govrsc.org

Enzymatic Transformations Leading to this compound and its Analogues

Once the basic pterocarpan skeleton is formed, further enzymatic modifications, often called "decorating" steps, lead to the variety of pterocarpan structures found in nature, including this compound and its close analogue homopterocarpin (B190395). These transformations can include hydroxylations, methylations, and prenylations, which alter the compound's properties.

For instance, the biosynthesis of (-)-medicarpin, a well-studied pterocarpan phytoalexin, provides a model for these transformations. Its precursor, the isoflavone formononetin, is hydroxylated at the 2' position before the reduction and cyclization sequence. rsc.org The resulting pterocarpan, demethylhomopterocarpin, can then be further modified. rsc.org The synthesis of this compound itself involves specific methylation patterns on the aromatic rings, catalyzed by various O-methyltransferases (OMTs) that recognize specific hydroxyl groups on the pterocarpan scaffold.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.gov |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form a chalcone. encyclopedia.pub |

| Chalcone Isomerase | CHI | Isomerizes the chalcone into a flavanone (e.g., naringenin). frontiersin.org |

| Isoflavone Synthase | IFS | Catalyzes aryl migration to convert a flavanone to a 2-hydroxyisoflavanone. frontiersin.orgnih.gov |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to form an isoflavone. frontiersin.orgresearchgate.net |

| Isoflavone Reductase | IFR | Reduces the isoflavone double bond to form an isoflavanone. nih.gov |

| Vestitone Reductase | VR | Reduces the isoflavanone to a 2'-hydroxyisoflavanol. nih.gov |

| Pterocarpan Synthase | PTS | Catalyzes the final ring closure of 2'-hydroxyisoflavanol to form the pterocarpan skeleton. nih.govnih.gov |

Proposed Biogenetic Pathways for Novel this compound Derivatives

Nature continues to produce structurally novel pterocarpans, prompting scientific investigation into their biogenetic origins. These pathways often involve significant rearrangements or additions to the classical pterocarpan framework.

One such example is Sophopterocarpan A , a derivative isolated from Sophora flavescens. This compound possesses an unusual benzotetrahydrofuran-fused bicyclo[3.3.1]nonane ring system. Researchers have proposed a plausible biogenetic pathway for its formation. nih.gov The pathway is hypothesized to start from a prenylated pterocarpan precursor. It is suggested that an intramolecular Diels-Alder reaction or a related cyclization cascade, likely enzyme-mediated, could lead to the complex and unique cage-like structure of Sophopterocarpan A. nih.gov Such proposed pathways highlight the remarkable versatility of plant enzymes to generate complex molecular architectures from common biosynthetic intermediates.

Microbial Interactions and Biotransformation Pathways

Comprehensive searches for scientific literature detailing the specific microbial biotransformation of this compound did not yield direct research findings. The available studies predominantly focus on the microbial transformation of structurally related pterocarpans, such as the demethylation of homopterocarpin to medicarpin (B1676140) by the fungus Aspergillus niger. nih.govresearchgate.netunair.ac.idnih.gov This process involves enzymatic activity, with pectin (B1162225) methylesterase and laccase being suggested as key enzymes in demethylation reactions by Aspergillus niger. nih.gov

While the metabolism of other aromatic compounds by various bacteria and fungi is well-documented, providing insights into general degradation pathways like hydroxylation and ring cleavage, specific pathways for this compound have not been elucidated in the retrieved sources. frontiersin.orgmdpi.compjoes.comnih.govmdpi.com Research on microbial interactions with other complex plant-derived molecules highlights the potential for a wide range of biotransformation reactions, including oxidation, reduction, and glycosylation, but these have not been specifically documented for this compound.

Due to the absence of direct research on the microbial biotransformation of this compound, a data table and a detailed discussion of its specific microbial interactions and biotransformation pathways cannot be provided at this time without extrapolating from related compounds, which would violate the strict focus of this article. Further research is required to identify specific microorganisms that metabolize this compound and to characterize the resulting biochemical pathways and products.

Isolation, Purification, and Advanced Characterization Methodologies

Extraction Techniques for Pterocarpine from Plant Matrices

The initial step in obtaining this compound is its extraction from plant materials, most notably from species of the Pterocarpus and Sophora genera. semanticscholar.orgnih.govnih.gov The choice of extraction technique is critical as it influences the yield and purity of the resulting crude extract.

Conventional solvent-based extraction remains a widely used approach for isolating this compound and related pterocarpans. This method relies on the principle of dissolving the target compounds in a suitable solvent. The selection of the solvent is paramount and is based on the polarity of this compound.

Commonly employed methods include Soxhlet extraction, maceration, and reflux extraction. nih.govnih.govnih.gov Methanol (B129727) and ethanol (B145695) are frequently chosen solvents due to their effectiveness in extracting pterocarpans. semanticscholar.orgnih.gov For instance, in one study, the dried roots of Sophora flavescens were extracted with 95% ethanol (EtOH). semanticscholar.org In another, the heartwood of Pterocarpus marsupium was extracted using methanol in a Soxhlet apparatus. nih.gov The crude extract obtained from these processes is then typically concentrated under reduced pressure to remove the solvent, yielding a residue that is carried forward for further purification. semanticscholar.org

Some protocols employ a series of solvents with varying polarities to achieve a preliminary fractionation. For example, researchers have used a benzene-ethanol (2:1, v/v) mixture for the Soxhlet extraction of heartwood from Pterocarpus macarocarpus, which was found to contain (-)-pterocarpin. nih.gov

| Plant Source | Plant Part | Extraction Method | Solvent(s) | Reference |

|---|---|---|---|---|

| Sophora flavescens | Roots | Maceration/Reflux | 95% Ethanol | semanticscholar.org |

| Pterocarpus marsupium | Heartwood | Soxhlet Extraction | Methanol | nih.gov |

| Pterocarpus macarocarpus | Heartwood | Soxhlet Extraction | Benzene-Ethanol (2:1, v/v) | nih.gov |

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, advanced extraction techniques have been developed. mdpi.com These modern methods often offer higher efficiency and are more environmentally friendly. nih.gov

Ultrasonic-Assisted Extraction (UAE) utilizes sound waves to disrupt the plant cell walls, enhancing the release of phytochemicals into the solvent. nih.gov This technique has been successfully applied to extract compounds from Pterocarpus species. nih.govnih.gov For example, ultrasonic extraction was used in the isolation of this compound from Pterocarpus macarocarpus. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, which accelerates the extraction process. nih.gov Studies comparing extraction methods for the heartwood of Pterocarpus marsupium have shown that MAE can provide the highest yield of related compounds like pterostilbene (B91288) and significantly reduces extraction time compared to conventional methods like percolation. nih.gov

Other advanced methods include Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE), which use solvents under high pressure and temperature to enhance extraction efficiency. nih.govmdpi.com

Proper preparation of the plant material is a critical prerequisite for efficient extraction. nih.gov These strategies aim to increase the surface area of the plant matrix, allowing for better penetration of the extraction solvent.

The most common pre-treatment steps include:

Drying: Plant materials, such as roots or heartwood, are typically air-dried or oven-dried at a controlled temperature to remove moisture. semanticscholar.orgresearchgate.net This prevents enzymatic degradation of the target compounds and makes the material easier to grind.

Grinding and Pulverization: The dried plant material is ground into a coarse or fine powder. semanticscholar.orgresearchgate.net Some protocols utilize ultrafine pulverizers to achieve a very small particle size, which significantly increases the surface area available for extraction. google.com

Sieving: The powdered material is often passed through a sieve to ensure a uniform particle size, which leads to more consistent and reproducible extraction results. researchgate.netgoogle.com For instance, a 100-mesh sieve was used after pulverizing Pterocarpus marsupium samples in one study. google.com

Following pre-treatment, the powdered plant material is ready for the extraction process.

Chromatographic Separation and Purification Protocols

After obtaining a crude extract, chromatographic techniques are indispensable for the separation and purification of this compound from other co-extracted compounds. semanticscholar.orgnih.gov

Column chromatography is the cornerstone of purification for this compound. semanticscholar.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

A typical workflow involves dissolving the crude extract and subjecting it to a series of column chromatography steps. Different stationary phases are used to exploit various chemical properties of the molecules.

Silica (B1680970) Gel: This is the most common stationary phase used for separating pterocarpans. The mobile phase usually consists of a mixture of non-polar and polar solvents, such as hexane, ethyl acetate, chloroform, and methanol. semanticscholar.orgphytopharmajournal.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.

Sephadex LH-20: This stationary phase is often used for size-exclusion chromatography and to separate compounds based on polarity, particularly for removing pigments and other impurities. Methanol is a common eluent. semanticscholar.orgresearchgate.net

Reversed-Phase Chromatography (ODS-C18): In this technique, a non-polar stationary phase (C18) is used with a polar mobile phase (e.g., methanol-water mixtures). It is effective for the final purification steps of moderately polar compounds like this compound. semanticscholar.orgresearchgate.net

For example, the purification of pterocarpans from Sophora flavescens involved initial partitioning of the ethanol extract, followed by repeated column chromatography on silica gel, Sephadex LH-20, and ODS-C18 columns to yield pure compounds. semanticscholar.org

| Stationary Phase | Typical Mobile Phase (Eluent) System | Separation Principle | Reference |

|---|---|---|---|

| Silica Gel | Hexane-Ethyl Acetate, Chloroform-Methanol | Adsorption (Normal Phase) | semanticscholar.orgphytopharmajournal.com |

| Sephadex LH-20 | Methanol | Size Exclusion / Polarity | researchgate.net |

| ODS-C18 | Methanol-Water | Partition (Reversed Phase) | semanticscholar.org |

| D-101 Macroporous Resin | Ethanol-Water | Adsorption | researchgate.net |

Thin Layer Chromatography (TLC) is a rapid and effective analytical technique used extensively during the isolation of this compound. nih.govnih.govnih.gov Its primary applications in this context are:

Monitoring Reaction Progress: To check the composition of the crude extract.

Optimizing Separation Conditions: To determine the most effective solvent system (mobile phase) for column chromatography. phytopharmajournal.com

Analyzing Column Fractions: To identify which fractions collected from the column contain the target compound.

In TLC, a thin layer of stationary phase (usually silica gel G) is coated onto a plate of glass or aluminum. rasayanjournal.co.in The extract or fraction is spotted on the plate, which is then placed in a chamber containing a small amount of the mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture. khanacademy.org

For the analysis of Pterocarpus marsupium extracts, a mobile phase of toluene, ethyl acetate, methanol, and formic acid (6:3:0.5:0.5 v/v) provided well-resolved spots on a TLC plate. nih.gov The separated spots can be visualized under UV light or by spraying with a chemical reagent. nih.govphytopharmajournal.com The retention factor (Rf value) of a spot is a key characteristic used for identification. youtube.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and purification of individual components from a mixture. For this compound and related pterocarpans, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. This technique is highly sensitive, rapid, and selective for the analysis of plant extracts and purified compounds.

In a typical RP-HPLC setup for this compound analysis, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase is a mixture of polar solvents, commonly acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape and resolution. A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of various compounds in a complex plant extract.

Detection is most often accomplished using a UV-Vis or a Diode Array Detector (DAD), as the aromatic structure of this compound absorbs ultraviolet light. When coupled with mass spectrometry (LC-MS), HPLC can provide not only quantitative data but also mass information, aiding in the structural confirmation of the compound. rsc.orgscispace.com

Table 1: Typical HPLC Parameters for Pterocarpan Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~280-310 nm |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table represents a generalized set of conditions and may be optimized for specific analytical needs.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a chromatographic technique that separates molecules based on their size or hydrodynamic volume. wikipedia.org It is particularly useful for separating this compound from high-molecular-weight substances like polymers or very small molecules present in a crude extract. alfa-chemistry.comeag.com

The stationary phase in GPC consists of a porous gel material. microbenotes.com As the sample passes through the column, larger molecules that cannot enter the pores of the gel elute first. Smaller molecules, like this compound, can diffuse into the pores, leading to a longer path and a later elution time. eag.com This method is effective for sample cleanup and fractionation rather than high-resolution separation of closely related analogues. researchgate.net

GPC is often used as a preliminary purification step before employing higher-resolution techniques like HPLC. alfa-chemistry.com The choice of solvent (mobile phase) is critical and should be one in which the sample is fully soluble.

Table 2: Principles of Gel Permeation Chromatography

| Feature | Description |

| Principle of Separation | Size exclusion; molecules are separated based on their hydrodynamic volume. wikipedia.org |

| Stationary Phase | Porous gel beads (e.g., cross-linked polystyrene, dextran). microbenotes.com |

| Elution Order | Largest molecules elute first, followed by progressively smaller molecules. |

| Primary Application | Purification, fractionation, and determination of molecular weight distribution of polymers. microbenotes.com |

| Detectors | Refractive Index (RI), UV-Vis, Light Scattering. |

Structural Elucidation Techniques for this compound and its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, it shows characteristic signals for aromatic protons, methoxy (B1213986) groups, and the protons of the core pterocarpan skeleton (-OCH₂-CH-CH-O-). The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are crucial for assigning specific protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different types of carbon atoms present in the molecule (methyl, methylene, methine, quaternary). Combined with techniques like DEPT, it allows for the precise count and assignment of all carbons in the this compound structure. acgpubs.org

A study on 2-hydroxy-3,9-dimethoxypterocarpin, an analogue of this compound, identified the characteristic signals for the pterocarpan skeleton. acgpubs.org The proton signals for the -OCH₂CHCHO- moiety appeared at δH 4.22 (Hα-6), 3.62 (Hβ-6), 3.55 (H-6a), and 5.47 (H-11a). acgpubs.org The corresponding carbon signal for C-6 was found at δC 66.79. acgpubs.org

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Skeleton

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-6α | ~ 4.22 | ~ 66.8 |

| H-6β | ~ 3.62 | - |

| H-6a | ~ 3.55 | ~ 39-40 |

| H-11a | ~ 5.47 | ~ 78-79 |

| OCH₃ | ~ 3.7-3.9 | ~ 55-56 |

| Aromatic H | ~ 6.4-7.2 | ~ 96-162 |

Note: These are approximate values based on this compound analogues and can vary slightly depending on the specific substitution pattern and solvent. acgpubs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy and to gain structural information through its fragmentation patterns. nih.gov

In techniques like Electrospray Ionization (ESI-MS), the molecule is ionized, and the molecular ion peak [M+H]⁺ or [M-H]⁻ is observed, confirming the molecular weight. The high stability of the pterocarpan molecular ion is a characteristic feature in its mass spectrum. researchgate.net

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the molecular ion. The resulting fragment ions provide valuable clues about the molecule's structure. For the pterocarpan skeleton, characteristic fragmentation includes the loss of methyl radicals (-CH₃) and hydrogen atoms. researchgate.net The fragmentation pathways can help to deduce the nature and position of substituents on the aromatic rings. researchgate.netresearchgate.net Studies have shown that benzopyran and benzofuran (B130515) derivative fragments are characteristic in the mass spectra of pterocarpans. researchgate.net

Table 4: Characteristic Mass Spectrometric Fragments for the Pterocarpan Skeleton

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion (often the base peak) researchgate.net |

| [M-1]⁺ | Loss of a hydrogen atom researchgate.net |

| [M-15]⁺ | Loss of a methyl group (from a methoxy substituent) researchgate.net |

| [M-H-C₆H₆]⁻ | Characteristic rearrangement and fragmentation in negative ion mode researchgate.net |

| Benzofuran/Benzopyran ions | Characteristic fragments representing parts of the core structure researchgate.net |

Fourier Transform Infra Red (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

For this compound, the FTIR spectrum would display absorption bands corresponding to its key structural features. This includes C-H stretching from the aromatic rings and aliphatic backbone, C=C stretching within the aromatic rings, and C-O stretching from the ether linkages and methoxy groups. The region between 1300-650 cm⁻¹ is often referred to as the fingerprint region and contains complex vibrations, including C-C and C-O stretching, that are unique to the molecule. researchgate.net

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1520 - 1450 | C=C Stretch | Aromatic Ring |

| 1270 - 1200 | C-O Stretch | Aryl Ether |

| 1150 - 1050 | C-O Stretch | Aliphatic Ether |

These are general ranges, and specific peak positions can provide more detailed structural information. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The conjugated aromatic system of this compound acts as a chromophore, making it suitable for UV-Vis analysis. libretexts.org

A UV-Vis spectrum plots absorbance against wavelength and is characterized by one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the electronic structure of the molecule. For pterocarpans and related isoflavonoids, the spectra typically show distinct peaks that are indicative of their specific conjugated system. As conjugation increases (e.g., by adding more double bonds), the λmax shifts to a longer wavelength (a bathochromic or red shift). masterorganicchemistry.comyoutube.com For flavonoids, characteristic absorbance maxima are often observed around 250-260 nm and 350-360 nm. researchgate.net A study on the related compound pterostilbene found its maximum wavelength of absorbance to be 306 nm. wjarr.com

Table 6: Typical UV-Vis Absorption Maxima for Pterocarpans/Isoflavonoids

| Band | Wavelength Range (λmax) | Electronic Transition |

| Band I | 300 - 380 nm | π → π* transition in the B-ring cinnamoyl system |

| Band II | 240 - 280 nm | π → π* transition in the A-ring benzoyl system |

The exact λmax values for this compound depend on the solvent used and the specific substitution pattern on the aromatic rings.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and, crucially for chiral molecules like pterocarpin, the absolute stereochemistry. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to generate an electron density map of the molecule, from which the exact position of each atom can be resolved.

While a detailed crystallographic report for pterocarpin itself is not widely published, the analysis of structurally analogous compounds provides significant insight into the pterocarpan class. For instance, a study on the closely related compound (+)-medicarpin revealed two distinct chiral polymorphs, highlighting the influence of crystallization conditions on the solid-state structure. mdpi.com One of these, a newly identified orthorhombic form, provides a clear example of the type of precise structural data obtained from such an analysis. mdpi.com This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence the material's physical properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.998(3) |

| b (Å) | 11.014(5) |

| c (Å) | 16.529(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1274.9(9) |

| Z | 4 |

Electronic Circular Dichroism (ECD) Data for Absolute Configuration

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique essential for determining the absolute configuration of chiral molecules in solution. The technique measures the differential absorption of left- and right-circularly polarized light by a chromophore-containing molecule. For pterocarpans, which possess inherent chirality at the 6a and 11a positions, ECD provides a powerful tool to assign the correct stereoisomer, such as the naturally occurring (6aR,11aR) configuration of (-)-pterocarpin.

The modern approach involves comparing the experimentally measured ECD spectrum with a theoretical spectrum generated through quantum-chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT). By calculating the theoretical spectra for both possible enantiomers (e.g., 6aR,11aR and 6aS,11aS), a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration. This method has been successfully applied to confirm the (6aR,11aR) configuration for (-)-medicarpin. nih.gov

The ECD spectra of pterocarpans are characterized by multiple Cotton effects (CEs), which are positive or negative bands corresponding to specific electronic transitions within the molecule's chromophores (the dihydrobenzo[b]furan and chromane (B1220400) moieties). nih.gov For pterocarpans with (6aR,11aR) stereochemistry, a characteristic pattern of CEs is typically observed, corresponding to the ¹Lₑ, ¹Lₐ, and ¹Bₑ electronic transitions of the aromatic rings. nih.gov The signs of these CEs are directly related to the spatial arrangement of the chromophores, allowing for a reliable determination of stereochemistry. nih.gov

| Electronic Transition | Approximate Wavelength (nm) | Sign of Cotton Effect (Δε) |

|---|---|---|

| ¹Lₑ | ~280-290 | Negative (-) |

| ¹Lₐ | ~230-240 | Positive (+) |

| ¹Bₑ | ~210-220 | Positive (+) |

Chemical Synthesis and Derivatization Strategies for Pterocarpine and Analogues

Total Synthesis Approaches for Pterocarpans

Total synthesis provides a means to construct the pterocarpan (B192222) skeleton from simple, readily available starting materials. Numerous approaches have been developed, often focusing on the stereoselective construction of the key B/C ring junction. A review of the total synthesis of natural pterocarpans and their analogues highlights various successful strategies. researchgate.netnih.gov

Biomimetic synthesis seeks to replicate the biosynthetic pathways found in nature to construct complex molecules. rsc.org In leguminous plants, pterocarpans are formed in the final stages of the isoflavonoid (B1168493) biosynthetic pathway. researchgate.netnih.gov The key step is a stereospecific ring closure of a 2'-hydroxyisoflavanol intermediate, a reaction catalyzed by pterocarpan synthase (PTS). nih.gov This enzyme, which contains a dirigent-like domain, facilitates the dehydration between the hydroxyl groups at C-4 and C-2' of the isoflavanol to form the characteristic dihydrofuran ring of the pterocarpan core. nih.gov

Synthetic strategies inspired by this process often involve the cyclization of isoflavonoid precursors. For example, the acid-catalyzed cyclization of 2'-hydroxyisoflavans can yield the pterocarpan skeleton. This approach mimics the proposed formation of a quinone methide intermediate in the natural biosynthetic pathway, which then undergoes intramolecular cyclization. nih.gov The stereochemistry of the final product is determined by the stereochemistry of the isoflavanol precursor. nih.gov

Table 1: Key Enzymes and Intermediates in Pterocarpan Biosynthesis

| Enzyme/Intermediate | Role in Biosynthesis | Citation |

|---|---|---|

| Isoflavone (B191592) 2'-hydroxylase (I2'H) | Catalyzes the hydroxylation of isoflavones, an early step in the pathway. | nih.gov |

| 2'-hydroxyisoflavanol | The direct precursor that undergoes cyclization to form the pterocarpan core. | nih.gov |

| Pterocarpan Synthase (PTS) | Catalyzes the final ring-closure (dehydration) step to form the pterocarpan. | nih.gov |

Beyond biomimetic strategies, a variety of modern organic reactions have been employed to construct the pterocarpan framework efficiently. researchgate.net

Heck Reaction: The intramolecular Heck reaction has proven to be a powerful tool for forming the C-C bond that closes the B-ring of the pterocarpan system. researchgate.netnih.gov This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an alkene moiety within the same molecule, leading to cyclization. liverpool.ac.ukmdpi.comorganic-chemistry.org This methodology has been successfully applied to the synthesis of pterocarpenes, which can then be reduced to the corresponding pterocarpans. researchgate.net

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the Diels-Alder reaction, and [3+2] cycloadditions are effective strategies for constructing the fused ring system of pterocarpans. nih.govorganic-chemistry.orgyoutube.comrsc.org For instance, a formal [3+2] cycloaddition between a 2H-chromene and a benzoquinone derivative, often promoted by a Lewis acid like ZnCl₂, can assemble the core pterocarpan structure in a convergent manner. researchgate.net Asymmetric versions of these reactions have also been developed to achieve enantioselective synthesis. researchgate.net

Other Key Reactions: Several other reactions are instrumental in various total synthesis routes. These include:

Oxidative Cyclization: Reagents like thallium(III) nitrate (B79036) (TTN) or phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used to effect oxidative cyclization of chalcone (B49325) or isoflavone precursors. researchgate.net

Radical Cyclization: Methods involving radical intermediates have also been used to forge the pterocarpan skeleton. researchgate.net

Sakurai-Hosomi Reaction: This reaction, involving the allylation of an aromatic aldehyde, can be used to control the stereochemistry of the molecule. researchgate.net

Semi-Synthesis and Structural Modification of Pterocarpine Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating derivatives. nih.govmdpi.commdpi.com This approach leverages the complex core structure provided by nature, allowing chemists to focus on modifying peripheral functional groups to explore structure-activity relationships (SAR). nih.govnih.govchemrxiv.orgmdpi.com

For pterocarpans, semi-synthesis often starts with compounds isolated in abundance from natural sources, such as soybean. The hydroxyl groups on the aromatic rings are common sites for modification. For example, etherification or esterification of these groups can alter the molecule's polarity and pharmacokinetic properties. pharaohacademy.com

One notable structural modification is the conversion of 6a-hydroxy-pterocarpans into their corresponding 6a,11a-pterocarpenes. acs.org This dehydration can be achieved through heat and acid treatment and results in the formation of a double bond within the heterocyclic core. acs.org This structural change has been shown to significantly alter the biological activity of the molecule; for instance, the estrogenic properties of glyceollins (prenylated 6a-hydroxy-pterocarpans) are extensively modulated upon their conversion to dehydroglyceollins (pterocarpenes). acs.org Glycosylation is another modification found in nature, leading to compounds like kurarinol (B1581468) C, a pterocarpan glycoside isolated from Sophora flavescens. nih.gov

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues aim to create compounds with enhanced biological activity, selectivity, or improved drug-like properties. nih.govnih.gov This process is often guided by computational modeling and a thorough understanding of the structure-activity relationships of existing compounds. nih.gov

For pterocarpans, analogue design can involve several strategies:

Modification of Aromatic Substituents: Altering the pattern of hydroxyl, methoxy (B1213986), or other groups on the aromatic rings can influence receptor binding and metabolic stability.

Introduction of Novel Functional Groups: Adding groups like halogens, alkyl chains, or nitrogen-containing heterocycles can probe new interactions with biological targets and improve physicochemical properties.

Scaffold Hopping/Modification: While maintaining the core pharmacophore, the fundamental pterocarpan skeleton can be altered. For example, replacing oxygen heteroatoms with nitrogen (azapterocarpans) or sulfur can lead to compounds with distinct biological profiles. researchgate.net The synthesis of homopterocarpans, which feature a benzopyranobenzopyran skeleton, is another example of scaffold modification. researchgate.net

The synthesis of these novel analogues relies on the robust methodologies developed for total synthesis, such as the Heck reaction and cycloaddition strategies, which allow for the flexible introduction of diverse substituents and structural motifs. researchgate.net

Preclinical Biological Activities and Molecular Mechanisms of Action

In Vitro Pharmacological Studies (Cell-Based Assays, Enzyme Assays)

Pterocarpans, the chemical group to which pterocarpine belongs, are recognized for their role in plant defense mechanisms as phytoalexins, exhibiting a broad range of antimicrobial properties. While specific data on this compound is part of a larger body of research on this class of compounds, studies on closely related pterocarpans and extracts rich in these molecules provide insight into their potential antimicrobial efficacy.

Research on homopterocarpin (B190395), a structurally similar pterocarpan (B192222), has demonstrated notable antifungal activity against various plant pathogens. Derivatives of homopterocarpin have shown the ability to inhibit the mycelial growth and spore germination of fungi such as Colletotrichum gloeosporioides and Colletotrichum lindemuthianum, which are responsible for anthracnose in various crops. nih.govnih.gov For instance, certain hydroxylated derivatives of homopterocarpin exhibited nearly 100% inhibition of radial growth and spore germination at a concentration of 704 μM. nih.govnih.gov

In the realm of antibacterial activity, pterocarpans isolated from Erythrina subumbrans have displayed efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The Minimum Inhibitory Concentration (MIC) values for some of these pterocarpans against S. aureus and MRSA were found to be in the range of 2-4 μg/mL and 8-64 μg/mL, respectively. nih.gov The proposed mechanism for some pterocarpans involves the inhibition of neuraminidase, an enzyme that can facilitate bacterial adhesion to host cells, as seen with Vibrio cholerae. nih.gov

Extracts from various Pterocarpus species, which are known to contain this compound and related compounds, have also been evaluated for their antimicrobial effects. Methanolic extracts of Pterocarpus marsupium bark exhibited significant inhibitory activity against Salmonella typhi and Enterococcus faecalis with a MIC of 12.5μg/ml, and against the fungus Aspergillus niger at 25μg/ml. nih.gov Similarly, extracts from Pterocarpus santalinus have shown antifungal activity against dermatophytes like Trichophyton rubrum with MIC values as low as 62.5 µg/ml for certain extracts. nih.gov

Interactive Data Table: Antimicrobial Activity of Pterocarpan-Rich Extracts and Related Compounds

| Extract/Compound | Pathogen | Activity Type | MIC/Inhibition |

| Homopterocarpin Derivative | Colletotrichum gloeosporioides | Antifungal | ~100% inhibition at 704 μM |

| Pterocarpan from E. subumbrans | Staphylococcus aureus | Antibacterial | MIC: 2-4 μg/mL |

| Pterocarpan from E. subumbrans | MRSA | Antibacterial | MIC: 8-64 μg/mL |

| P. marsupium Methanol (B129727) Extract | Salmonella typhi | Antibacterial | MIC: 12.5 μg/mL |

| P. marsupium Methanol Extract | Enterococcus faecalis | Antibacterial | MIC: 12.5 μg/mL |

| P. marsupium Methanol Extract | Aspergillus niger | Antifungal | MIC: 25 μg/mL |

| P. santalinus Ethyl Acetate Extract | Trichophyton rubrum | Antifungal | MIC: 62.5 μg/mL |

It is important to note that while these findings are promising, further studies on purified this compound are necessary to determine its specific antimicrobial spectrum and mechanisms of action.

A significant body of preclinical research has focused on the cytotoxic effects of pterocarpans against various cancer cell lines. This compound and its analogues have demonstrated the ability to inhibit the growth of tumor cells, suggesting their potential as anticancer agents.

Studies have shown that pterocarpans exhibit potent cytotoxic activity across a panel of tumor cell lines. nih.gov One particular derivative, 2,3,9-trimethoxypterocarpan, was identified as having the most potent activity among those tested. nih.gov The cytotoxic effects of these compounds have been observed in breast cancer cell lines, including MCF-7, T47d, and HS578T. nih.gov Another related compound, pterocarnin A, isolated from Pterocarya stenoptera, has been investigated for its antiproliferative activity in human breast adenocarcinoma MCF-7 cells. nih.gov

Furthermore, pterocarpans isolated from Platymiscium floribundum, such as (+)-2,3,9-trimethoxy-pterocarpan and (+)-homopterocarpin, have been shown to be cytotoxic to HL-60 human leukemia cells. nih.gov The cytotoxic effects appear to be mediated through different mechanisms, including the induction of apoptosis and necrosis, depending on the specific pterocarpan. nih.gov A synthetic pterocarpanquinone, LQB-118, has demonstrated cell death induction in the micromolar range across a number of human cancer cell lines, including those with multidrug resistance. nih.gov

Interactive Data Table: Cytotoxic Effects of Pterocarpans on Cancer Cell Lines

| Compound | Cancer Cell Line | Effect |

| 2,3,9-trimethoxypterocarpan | Breast Cancer (MCF-7, T47d, HS578T) | Potent Cytotoxicity |

| Pterocarnin A | Breast Adenocarcinoma (MCF-7) | Antiproliferative Activity |

| (+)-2,3,9-trimethoxy-pterocarpan | Human Leukemia (HL-60) | Cytotoxicity, Apoptosis Induction |

| (+)-homopterocarpin | Human Leukemia (HL-60) | Cytotoxicity, Apoptosis Induction |

| LQB-118 (Pterocarpanquinone) | Various Human Cancer Cell Lines | Cell Death Induction (µM range) |

A primary mechanism through which pterocarpans exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Research has begun to unravel the molecular pathways involved in this process.

Pterocarpans can trigger apoptosis through both the extrinsic and intrinsic pathways. Pterocarnin A has been shown to induce apoptosis in MCF-7 cells through a mechanism involving the Fas/Fas ligand apoptotic system. nih.gov This suggests an activation of the death receptor pathway. This induction of apoptosis by pterocarnin A was found to be independent of p53 and p21/WAF1. nih.gov

In human leukemia HL-60 cells, pterocarpans like (+)-2,3,9-trimethoxy-pterocarpan and (+)-homopterocarpin trigger apoptosis, which is characterized by an increase in subdiploid DNA, indicating internucleosomal DNA breakdown. nih.gov Further investigation into the mechanism revealed mitochondrial depolarization and the activation of caspase-3, key events in the intrinsic apoptotic pathway. nih.gov The synthetic pterocarpanquinone LQB-118 has also been shown to induce apoptosis through various mechanisms, including the externalization of phosphatidylserine, DNA fragmentation, and caspase-3 activation. nih.gov

In addition to inducing apoptosis, pterocarpans can also inhibit the proliferation and potentially the migration of cancer cells, key processes in tumor progression and metastasis.

The antiproliferative activity of pterocarpans is linked to their ability to interfere with the cell cycle. Studies have shown that these compounds can induce mitotic arrest in breast cancer cells, specifically arresting them in the prometaphase stage of mitosis. nih.gov This prolonged mitotic arrest can ultimately lead to cell death. nih.gov The mechanism behind this mitotic arrest involves the disruption of microtubule function, as evidenced by the blockage of centrosome segregation. nih.gov Furthermore, pterocarpans have been observed to inhibit DNA synthesis in a dose-dependent manner in human leukemia cells. nih.gov

While the direct effects of this compound on cancer cell migration are still an area of active investigation, the inhibition of pathways that regulate cell movement is a plausible mechanism of action for this class of compounds. The ability to inhibit cell proliferation and induce cell cycle arrest are critical components of the anticancer potential of pterocarpans.

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or contributing to cell death. The modulation of autophagy is therefore a potential therapeutic strategy in oncology.

The role of this compound in modulating autophagy in cancer cells is not yet well-defined in the scientific literature. However, some synthetic pterocarpan derivatives have been studied in this context. For example, the pterocarpanquinone LQB-118 was evaluated for its effects on autophagy. nih.gov In these studies, while apoptosis was the primary mode of cell death, the potential for autophagy modulation was also considered, though the effects on key autophagy proteins like beclin 1 were not significant. nih.gov The interplay between apoptosis and autophagy is complex, and it is an area where further research on this compound is warranted to understand its full spectrum of anticancer activities.

This compound and related flavonoids are known to possess antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer.

The antioxidant activity of extracts from plants like Pterocarpus santalinus, which are rich in pterocarpans, is often attributed to their phenolic and flavonoid content. biomedpharmajournal.org These compounds can act as potent free radical scavengers. The mechanisms by which they exert their antioxidant effects include the donation of a hydrogen atom to free radicals, thereby neutralizing them, and the chelation of metal ions that can catalyze oxidative reactions.

While the antioxidant properties of pterocarpan-rich extracts are well-documented, detailed studies on the specific antioxidant mechanisms of purified this compound are less common. The general antioxidant mechanisms of flavonoids involve the modulation of signaling pathways and the induction of endogenous antioxidant defense systems. Further research is needed to elucidate the precise molecular targets and pathways through which this compound exerts its antioxidant effects.

Antidiabetic-Related In Vitro Mechanisms

This compound and related compounds have been investigated for their potential in managing diabetes through various in vitro mechanisms, primarily focusing on the inhibition of key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways.

One of the primary targets is α-glucosidase , an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. Studies have shown that pterocarpans isolated from medicinal plants like Mucuna pruriens exhibit α-glucosidase inhibitory activity. For instance, Medicarpin (B1676140), a structurally related pterocarpan, was identified as a potent α-glucosidase inhibitor, being only twofold less active than the standard drug acarbose. nih.gov

Another critical enzyme in diabetic complications is aldose reductase . nih.govmdpi.com This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govmdpi.comnih.gov While direct studies on this compound's inhibition of aldose reductase are limited, the investigation of structurally similar flavonoids and isoflavonoids suggests that this class of compounds has the potential to inhibit this enzyme. mdpi.com

The following table summarizes the in vitro antidiabetic-related enzyme inhibition by pterocarpans and related isoflavonoids.

| Compound/Extract | Enzyme Target | Key Findings |

| Pterocarpans from Mucuna pruriens | α-Glucosidase | Found to be effective α-glucosidase inhibitors. nih.gov |

| Medicarpin | α-Glucosidase | Demonstrated potent inhibition, only twofold less active than acarbose. nih.gov |

| Isoflavones (general) | Aldose Reductase | Known to inhibit aldose reductase, suggesting a potential mechanism for pterocarpans. mdpi.com |

Anti-inflammatory Mechanisms

This compound and its derivatives have demonstrated significant anti-inflammatory properties through various in vitro models. The mechanisms underlying these effects involve the modulation of key inflammatory pathways and mediators.

A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com A pterocarpanquinone, (+/-)-LQB-118, has been shown to decrease NF-κB activation. researchgate.netnih.gov This inhibition leads to a downstream reduction in the release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov

Furthermore, this compound-related compounds exhibit selective inhibition of Cyclooxygenase-2 (COX-2) . nih.govcaldic.com COX-2 is an inducible enzyme that plays a significant role in the inflammatory response by catalyzing the production of prostaglandins, such as PGE2. nih.govcaldic.comresearchgate.net An extract of Pterocarpus marsupium, rich in the related compound pterostilbene (B91288), was found to inhibit PGE2 production by selectively targeting COX-2 over COX-1. nih.govcaldic.com This selectivity is a desirable trait for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. caldic.com

Lipoxygenase (LOX) is another enzyme family involved in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids to produce inflammatory mediators. nih.govmdpi.comresearchgate.net Plant extracts containing various phytochemicals have shown the ability to inhibit lipoxygenase, suggesting another potential anti-inflammatory mechanism for pterocarpans. nih.govmdpi.comphcogj.com

The table below details the in vitro anti-inflammatory mechanisms of this compound and related compounds.

| Compound/Extract | Molecular Target/Mechanism | Cell Line/Model | Key Findings |

| Pterocarpanquinone (+/-)-LQB-118 | Inhibition of NF-κB activation | Lipopolysaccharide (LPS)-induced lung inflammation model | Resulted in a decrease of NF-κB activation and subsequent reduction in inflammatory mediators. researchgate.netnih.gov |

| Pterocarpanquinone (+/-)-LQB-118 | Inhibition of TNF-α release | In vitro and in vivo models | Showed a pronounced inhibitory effect on TNF-α release. researchgate.netnih.gov |

| Pterocarpus marsupium extract | Selective COX-2 inhibition | LPS-stimulated human peripheral blood mononuclear cells (PBMC) | Inhibited PGE2 production with an IC50 value of 3.2 +/- 1.3 µg/mL; demonstrated selectivity for COX-2 over COX-1. nih.govcaldic.com |

| Pterostilbene | COX-2 inhibition | LPS-stimulated human PBMC | Inhibited PGE2 production with an IC50 value of 1.0 +/- 0.6 µM. researchgate.net |

Vasorelaxant Effects

The vasorelaxant properties of compounds structurally related to this compound have been investigated in isolated rat thoracic aorta, revealing endothelium-dependent mechanisms.

The relaxation effect is largely dependent on the integrity of the vascular endothelium. nih.govnih.govmdpi.com The primary mechanism involves the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway . nih.govnih.govmdpi.com Endothelium-derived NO activates sGC in vascular smooth muscle cells, leading to increased cGMP levels and subsequent vasorelaxation. mdpi.com The effects of praeruptorin A, a coumarin (B35378) compound, were significantly diminished in endothelium-denuded aortic rings and in the presence of NO synthase inhibitors like L-NAME, confirming the crucial role of the endothelium and NO. nih.gov

In addition to the NO pathway, the release of other endothelium-derived relaxing factors, such as prostacyclin, may contribute to the vasodilation. nih.gov Furthermore, these compounds can influence ion channels, particularly by inhibiting Ca²⁺ influx into vascular smooth muscle cells, which is a critical step for muscle contraction. nih.gov Some evidence also points to the involvement of K⁺ channels in the vasorelaxant response. nih.gov

| Compound/Extract | Vessel Preparation | Proposed Mechanism | Key Findings |

| Praeruptorin A | Isolated rat thoracic aorta rings | Endothelium-dependent NO-cGMP pathway, prostacyclin pathway, inhibition of Ca²⁺ influx | Induced vasodilation that was blocked by inhibitors of NO synthase and guanylyl cyclase. nih.gov |

| Prunus persica branch extract | Isolated rat thoracic aorta rings | Endothelium-dependent NO-sGC-cGMP pathway, prostacyclin pathway, involvement of K⁺ channels | Demonstrated vasorelaxant effects related to multiple endothelium-dependent pathways. nih.gov |

Enzyme Inhibition Studies

This compound and its analogs have been evaluated for their inhibitory effects against a range of enzymes, indicating their potential therapeutic applications beyond anti-inflammatory and antidiabetic activities.

A notable area of investigation is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netnih.govnih.gov Compounds isolated from Peltophorum pterocarpum demonstrated inhibitory activities against both AChE and BuChE. researchgate.net Similarly, other pterocarpan derivatives have shown moderate to mild inhibitory activity against these enzymes. acgpubs.org For instance, medicarpin and homopterocarpin were identified as potent and competitive reversible inhibitors of human monoamine oxidase-B (MAO-B), another enzyme relevant to neurodegenerative conditions, while showing varied effects on cholinesterases. nih.gov

The table below provides a summary of the enzyme inhibition studies for this compound and related compounds.

| Compound | Enzyme Target | Source | IC50 Value / % Inhibition |

| Peltophorin | Acetylcholinesterase (AChE) | Peltophorum pterocarpum | ~90 µM researchgate.net |

| Bergenin | Butyrylcholinesterase (BuChE) | Peltophorum pterocarpum | 57.1 ± 8.0 µM researchgate.net |

| 2-hydroxy-3, 9-dimethoxypterocarpin | Acetylcholinesterase (AChE) | Canavalia maritima | 52.5 ± 2.0% inhibition at 1 mg/mL acgpubs.org |

| 2-hydroxy-3, 9-dimethoxypterocarpin | Butyrylcholinesterase (BuChE) | Canavalia maritima | 76.5 ± 2.7% inhibition at 1 mg/mL acgpubs.org |

| Medicarpin | Monoamine Oxidase-B (MAO-B) | Canavalia lineata | 0.45 µM nih.gov |

| Homopterocarpin | Monoamine Oxidase-B (MAO-B) | Canavalia lineata | 0.72 µM nih.gov |

| Pterocarpin | Monoamine Oxidase-B (MAO-B) | Canavalia lineata | 3.36 µM nih.gov |

In Vivo Pharmacological Studies (Animal Models)

Evaluation of Biological Activities in Animal Disease Models

The preclinical efficacy of this compound and related compounds has been assessed in various animal models of disease, corroborating the mechanisms observed in vitro.

In models of inflammation , pteropodine (B150619) demonstrated potent anti-inflammatory effects in rodents. nih.govresearchgate.net In a rat paw edema model, it produced a 52% to 74% inhibitory effect. researchgate.net In a pleurisy assay, it reduced pleural exudate volume by 52% and lowered neutrophil counts. researchgate.net Furthermore, in a mouse ear edema model, an 81% inhibition of inflammation was observed, accompanied by significant inhibition of the myeloperoxidase enzyme, an indicator of neutrophil infiltration. nih.govresearchgate.net Similarly, the pterocarpanquinone (+/-)-LQB-118 was effective in a lipopolysaccharide (LPS)-induced lung inflammation model in mice, where it reduced neutrophil infiltration and the levels of inflammatory mediators like TNF-α and KC (keratinocyte-derived chemokine). researchgate.netnih.gov

For diabetes , studies using alloxan-induced diabetic rat models have been employed to evaluate the antihyperglycemic effects of extracts containing pterocarpans. researchgate.netbiotech-asia.orgmdpi.com Alloxan induces diabetes by destroying pancreatic B-cells, leading to hyperglycemia. researchgate.net Treatment with extracts from plants like Pterocarpus milbreadii has been shown to manage blood glucose levels in these models. researchgate.net These in vivo models are crucial for validating the potential of natural compounds as antidiabetic agents. nih.govijnrd.org

The table below summarizes the findings from in vivo studies in animal disease models.

| Compound/Extract | Animal Model | Disease Model | Key Biological Activities Observed |

| Pteropodine | Rat | Paw Edema | 52-74% inhibition of edema. researchgate.net |

| Pteropodine | Rat | Pleurisy | 52% reduction in pleural exudate volume, reduced neutrophil count. researchgate.net |

| Pteropodine | Mouse | Ear Edema | 81.4% inhibition of inflammation, significant myeloperoxidase inhibition. nih.govresearchgate.net |

| Pterocarpanquinone (+/-)-LQB-118 | Mouse (C57BL/6) | LPS-induced Lung Inflammation | Reduced neutrophil infiltration, decreased NF-κB activation, and inhibited TNF-α release. researchgate.netnih.gov |

| Pterocarpus milbreadii extract | Rat (Wistar) | Alloxan-induced Diabetes | Showed anti-diabetic effects in hyperglycemic rats. researchgate.net |

Structure Activity Relationship Sar Studies of Pterocarpine and Its Analogues

Identification of Key Structural Features for Biological Activity

For antibacterial activity , particularly against Gram-positive bacteria, the degree of lipophilicity is a major determinant. This is significantly enhanced by the presence of prenyl (isoprenoid) groups attached to the aromatic rings. tjpps.org The position and number of both prenyl and hydroxyl groups are crucial. For instance, studies on pterocarpans from African Erythrina species revealed that compounds like 3,9-dihydroxypterocarpan, erycristagallin, and erythrabyssin II exhibit potent activity against Staphylococcus aureus and Mycobacterium smegmatis, which is attributed to an optimal substitution pattern of these groups. tjpps.org Furthermore, the planarity of the pterocarpan (B192222) molecule has been identified as a factor that enhances antibacterial action. tjpps.org In contrast, the introduction of a hydroxyl group at the 6a position often leads to a significant decrease or complete loss of antibacterial activity. nih.gov

In the context of antiviral activity , specifically against SARS-CoV-2, SAR studies have pinpointed precise structural requirements. A comparative study of pterocarpans isolated from Pterocarpus santalinus highlighted three critical features:

A methoxy (B1213986) group at the C-3 position results in higher activity compared to a hydroxyl group at the same position. frontiersin.org

The absence of any substituent at the C-8 position is essential for activity; its substitution leads to a complete loss of bioactivity. frontiersin.org

The stereochemistry of the molecule is vital for its antiviral effect. frontiersin.org

For inhibition of other viral targets, such as the SARS-CoV papain-like protease (PLpro), different structural features are important. A study on pterocarpans from Lespedeza bicolor showed that a methoxy group at the C-1 position enhanced inhibitory activity, while a methyl group at C-8 was detrimental. mdpi.com

These findings underscore that the biological activity of pterocarpans is not conferred by a single feature but by a combination of electronic, steric, and lipophilic properties dictated by the specific arrangement of functional groups on the core scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to mathematically correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable for predicting the activity of novel analogues and for elucidating the key molecular properties that drive biological effects.

For pterocarpans and related prenylated isoflavonoids, QSAR studies have been instrumental in understanding their antibacterial mechanisms. A comprehensive QSAR analysis of 30 prenylated (iso)flavonoids against Listeria monocytogenes and Escherichia coli identified several key molecular descriptors that govern their antibacterial potency. nih.gov The models, which showed good statistical significance (R² between 0.77–0.80), highlighted the importance of:

Shape descriptors: Molecular flexibility and globularity were found to be critical. nih.govwur.nl

Hydrophilic/Hydrophobic properties: Descriptors related to hydrophilic and hydrophobic volume and surface area were identified as significant predictors of activity. nih.govwur.nl

Another QSAR study focusing on 74 isoflavone (B191592) derivatives from the genus Erythrina against Staphylococcus aureus further validated these principles. The resulting model demonstrated strong predictive power (R² = 0.778, Q² = 0.727) and confirmed that the position and degree of prenylation, along with the presence of hydroxyl groups at specific positions (C-5, C-7, and C-4'), are associated with lower Minimum Inhibitory Concentration (MIC) values, signifying higher antibacterial potency. mdpi.com These QSAR models serve as powerful tools to rationalize SAR data and to guide the design of new pterocarpan derivatives with enhanced antimicrobial activity.

Molecular Docking and Computational Chemistry in SAR Elucidation

Molecular docking and other computational chemistry techniques are powerful tools for visualizing and understanding the interactions between a small molecule, like a pterocarpan, and its biological target at an atomic level. These methods help to elucidate SAR by predicting the binding orientation, affinity, and key intermolecular interactions that stabilize the ligand-receptor complex.